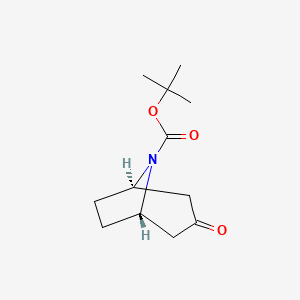
N-Boc-nortropinone
Overview
Description
N-Boc-nortropinone, also known as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . This compound is characterized by its bicyclic structure and the presence of a Boc (tert-butoxycarbonyl) protecting group. It is commonly used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-nortropinone can be synthesized through a two-step process starting from nortropinone. The first step involves the protection of the amine group in nortropinone using tert-butyl chloroformate to form this compound . The reaction is typically carried out in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Boc-nortropinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the carbonyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include this compound oxides, alcohol derivatives, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
N-Boc-nortropinone has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Boc-nortropinone involves its interaction with molecular targets such as opioid receptors. The Boc protecting group allows for selective reactions at other functional groups, facilitating the synthesis of derivatives with specific biological activities . The compound can modulate the activity of opioid receptors, which are involved in pain perception and addiction pathways .
Comparison with Similar Compounds
Nortropinone: Lacks the Boc protecting group and is more reactive.
Tropinone: Similar bicyclic structure but different functional groups.
Tropine: A related tropane alkaloid with different biological activities.
Uniqueness: N-Boc-nortropinone is unique due to the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceutical compounds .
Properties
IUPAC Name |
tert-butyl (1S,5R)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-9H,4-7H2,1-3H3/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENILFUADYEXNU-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-Acetyl-2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetohydrazide](/img/structure/B7852048.png)
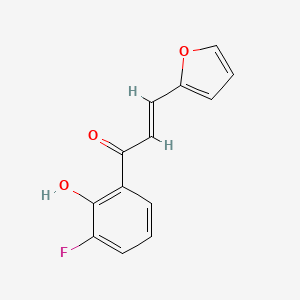
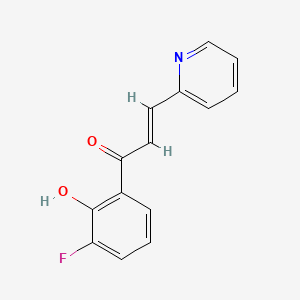
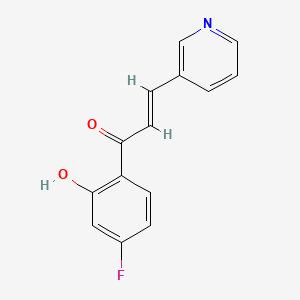
![methyl 2,2-dimethyl-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B7852070.png)
![Butyl-[[4-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852082.png)
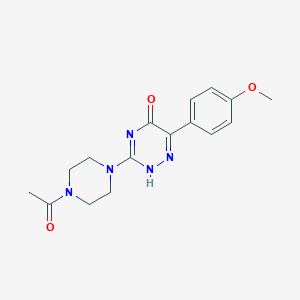
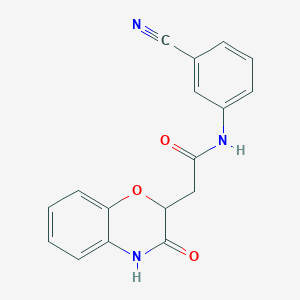
![[Amino(oxan-4-yl)methylidene]azanium;chloride](/img/structure/B7852119.png)
![1-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B7852132.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B7852140.png)
![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B7852146.png)


